molecular formula C21H25N3O5S B2363063 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 922004-96-4

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide

Numéro de catalogue: B2363063
Numéro CAS: 922004-96-4
Poids moléculaire: 431.51
Clé InChI: QMMCKFHRAMPNSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzoxazepine ring , a sulfamoyl group , and a propionamide moiety . The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the benzoxazepine framework followed by the introduction of the sulfamoyl and propionamide groups.

Component Description
IUPAC NameThis compound
Molecular FormulaC20H22N2O4S
Molecular Weight390.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. It is believed to modulate enzyme activity related to inflammatory pathways and cellular apoptosis. The sulfamoyl group enhances solubility and bioavailability, potentially increasing its therapeutic efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzoxazepine have shown effectiveness against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anti-inflammatory Effects

This compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies suggest that it could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies

  • In vitro Studies : In laboratory settings, the compound demonstrated an IC50 value indicating effective inhibition of specific enzymes involved in inflammatory responses.
  • Animal Models : In vivo studies using rodent models showed reduced inflammation markers in treated groups compared to controls.

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of benzoxazepine derivatives. For example:

Study Findings
Bailey et al. (2020) Synthesized over 45 derivatives; some showed significant inhibition in 17β-HSD Type 3 assays with IC50 values as low as 900 nM.
PMC Article (2022) Highlighted the role of RIPK1 inhibitors in modulating inflammatory responses; compounds structurally related to benzoxazepines were noted for their potential therapeutic applications.

Propriétés

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-19(25)22-14-7-9-18(13(2)10-14)30(27,28)24-15-6-8-17-16(11-15)23-20(26)21(3,4)12-29-17/h6-11,24H,5,12H2,1-4H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMCKFHRAMPNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.